Cubebin

描述

Cubebin is a lignan, a type of polyphenolic compound, found in plants such as Piper cubeba and Piper nigrum. It has been identified as having a variety of biological effects, including trypanocidal, antimycobacterial, antispasmodic, antimicrobial, anti-inflammatory, and analgesic properties . The compound has been studied for its potential therapeutic applications due to its diverse pharmacological activities .

Synthesis Analysis

The synthesis of cubebin has not been directly described in the provided papers. However, the synthesis of related compounds and the extraction of cubebin from natural sources have been mentioned. For instance, derivatives of cubebin have been synthesized for evaluation against Trypanosoma cruzi . Additionally, cubebin has been isolated from the leaves and seeds of plants, indicating that extraction from natural sources is a common method for obtaining this compound .

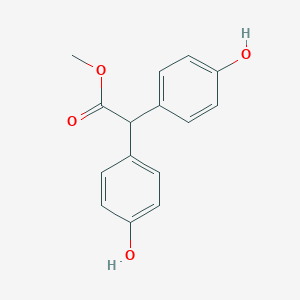

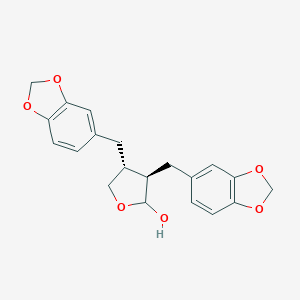

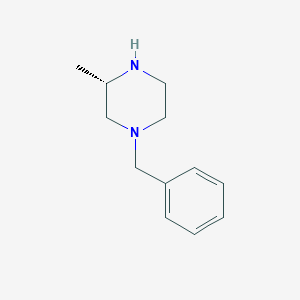

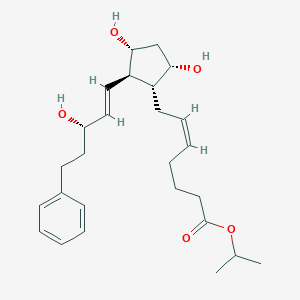

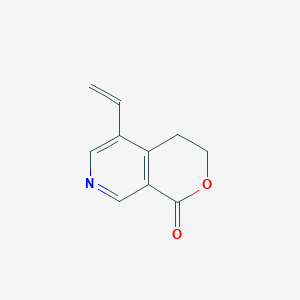

Molecular Structure Analysis

Cubebin's molecular structure has been determined by spectroscopic methods, including 1H and 13C NMR spectroscopy at low temperatures, and by chemical transformations . The configurational analysis of cubebins and bicubebin from Aristolochia species has been performed, providing insight into the stereochemistry of these molecules .

Chemical Reactions Analysis

The chemical reactions involving cubebin have been explored in the context of its biological activities. For example, cubebin derivatives have been tested for their trypanocidal activity, indicating that chemical modifications can influence the biological effects of the compound . The anti-inflammatory activity of cubebin suggests that it may interact with biological pathways similar to non-steroidal drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of cubebin have been indirectly inferred through studies on its biological activities. For instance, cubebin's vasorelaxant effect in rat aorta suggests that it is soluble enough to interact with biological tissues and can activate the nitric oxide pathway . Its genotoxic potential has been assessed, indicating that at certain concentrations, it does not cause mutagenic effects, which implies a degree of biochemical stability .

Relevant Case Studies

Several case studies have been conducted to evaluate the biological effects of cubebin. In vascular studies, cubebin induced relaxation in rat aortic rings, suggesting a role in modulating vascular contraction . Its anti-inflammatory activity was demonstrated in rat paw edema models . Genotoxicity studies in mice and cell lines have provided evidence for its safety at certain doses . Furthermore, cubebin's modulatory effects on mutagenicity and recombinogenicity induced by chemical agents have been investigated, showing its potential as a free radical scavenger .

科学研究应用

抗炎活性

Cubebin,一种从Zanthoxyllum naranjillo叶子中分离出的二苯丁酰内酯木脂素,表现出显著的抗炎活性。它减少了前列腺素PGE2诱导的水肿以及乙酸和PGI2诱导的小鼠腹部扭动次数。这表明cubebin的作用机制类似于大多数非类固醇药物(Bastos et al., 2001)。

肝保护作用

从Syringa oblata Lindl.中分离出的cubebin对小鼠四氯化碳诱导的肝损伤表现出肝保护作用。它显著改善了CCl4诱导的血清和肝组织生化和生理指标的变化,预防了肝组织的病理损伤(Li et al., 2021)。

对肝癌细胞系的影响

来自胡椒胡椒的cubebin在大鼠肝癌细胞中高浓度下表现出细胞毒性作用,但在较低浓度下不具有诱变性。它也不改变细胞增殖动力学或p38 MAP激酶和GSTa2的表达,表明在较低浓度下是安全的(Niwa et al., 2013)。

血管舒张效应

Cubebin通过NO/cGMP途径在大鼠主动脉中显示出一种血管舒张效应,不涉及前列腺素。这在内皮完整和内皮剥离的主动脉环中观察到(Carvalho et al., 2013)。

分离和生物转化研究

成功地从胡椒胡椒种子中分离出(-)-cubebin,以便进一步用于真菌生物转化的优化研究,旨在获得最大产量的(-)-hinokinin(Paula et al., 2017)。

遗传毒性效应

对小鼠中(-)-cubebin的遗传毒性效应研究显示出剂量相关的体细胞致畸和遗传毒性效应。这表明在高剂量下要谨慎食用,特别是在人类消费中(Maistro et al., 2010)。

多重治疗潜力

已确定cubebin具有潜在的抗氧化和抗增殖作用。它具有许多生物活性,如抗白血病、抗锥虫、抗分枝杆菌、镇痛、抗炎、组胺拮抗剂、抗真菌和抗痉挛活性(Agrawal et al., 2023)。

黑色素生成刺激在黑色素瘤细胞

Cubebin通过激活p38 MAPK介导的酪氨酸酶表达,在小鼠B16黑色素瘤细胞中刺激黑色素生成(Hirata et al., 2007)。

对诱变性的调节作用

Cubebin已显示在V79细胞中显著降低多柔比星诱导的微核频率和在果蝇细胞中由尿素诱导的微核频率,表明它可能在低浓度下作为自由基清除剂,在高浓度下作为过氧化物或诱导重组性DNA修复的剂(Rezende et al., 2013)。

抗锥虫活性

(-)-Cubebin衍生物已被评估其对Trypanosoma cruzi游离阿马斯蒂戈特形式的体外活性,一些衍生物显示出中等到显著的抗锥虫活性(de Souza et al., 2005)。

安全和危害

属性

IUPAC Name |

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWRNLYKJKHAM-VKWYCSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-Cubebin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)